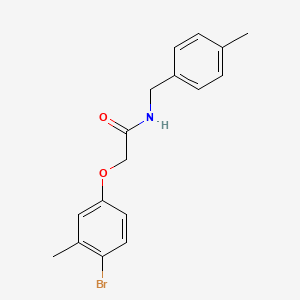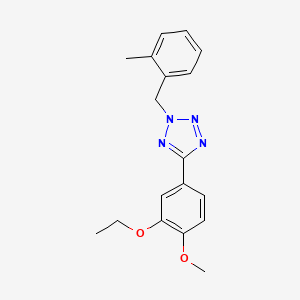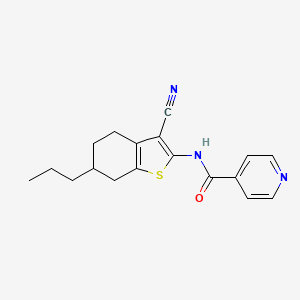![molecular formula C18H20N6O4 B4598973 N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4598973.png)
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Übersicht
Beschreibung
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a nitrophenoxy group and a pyrazole carboxamide moiety. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties .
Vorbereitungsmethoden
The synthesis of N3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents like acetone and heating at specific temperatures to facilitate the formation of the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo nucleophilic and electrophilic substitution reactions, particularly at the nitrogen and carbon positions. Common reagents used in these reactions include hydrogen gas, catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Studied for its potential antileishmanial and antimalarial activities.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the Leishmania parasite . The nitrophenoxy group and pyrazole moiety play crucial roles in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazole derivatives such as:
1,3-Dimethyl-1H-pyrazol-5-yl derivatives: Known for their diverse biological activities.
3,5-Dimethyl-1H-pyrazol-4-yl derivatives: Studied for their potential therapeutic applications
Eigenschaften
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[(2-nitrophenoxy)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-13-14(10-19-22(13)3)11-21(2)18(25)15-8-9-23(20-15)12-28-17-7-5-4-6-16(17)24(26)27/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAGJAZMZQNMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C2=NN(C=C2)COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B4598900.png)
![propyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4598904.png)
![4-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4598911.png)
![1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE](/img/structure/B4598913.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4598920.png)
![1-(4-FLUOROPHENYL)-4-{4-[(PYRROLIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE](/img/structure/B4598924.png)
![3-[2-(4-butylanilino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4598929.png)
![1-allyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4598940.png)

![5-[(allylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4598952.png)
![3-(4-methoxyphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4598963.png)

![methyl 3-[(5E)-4-oxo-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4598996.png)

